

# Technical Guide: 4-(2-Chloroethyl)-1-methyl-1H-pyrazole

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## Compound of Interest

Compound Name: 4-(2-chloroethyl)-1-methyl-1H-pyrazole

CAS No.: 1093881-63-0

Cat. No.: B1443334

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## Core Identity & IUPAC Nomenclature

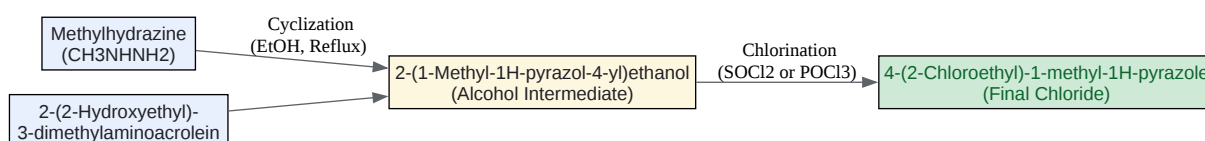
- IUPAC Name: 4-(2-Chloroethyl)-1-methyl-1H-pyrazole[1][2][3]
- CAS Registry Number: 1093881-63-0[1][2][3][4][5]
- Molecular Formula: C<sub>6</sub>H<sub>9</sub>ClN<sub>2</sub>[3]
- Molecular Weight: 144.60 g/mol [3][5]
- SMILES: CN1C=C(CCCl)C=N1
- Role: Electrophilic alkylating agent; Privileged scaffold intermediate.

This molecule features a pyrazole ring (a 5-membered aromatic heterocycle with two adjacent nitrogens) substituted at the N1 position with a methyl group and at the C4 position with a 2-chloroethyl side chain. The chloroethyl group serves as a reactive "warhead" for nucleophilic substitution, allowing researchers to tether this pyrazole moiety to larger pharmacophores.

# PART 1: SYNTHESIS & EXPERIMENTAL PROTOCOLS

## Retrosynthetic Analysis

The synthesis of **4-(2-chloroethyl)-1-methyl-1H-pyrazole** typically proceeds via the corresponding alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol. The alcohol is converted to the alkyl chloride using a chlorinating agent. The alcohol precursor itself is constructed via ring closure or direct hydroxyethylation.



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Figure 1: Retrosynthetic pathway for the target compound.

## Step-by-Step Synthesis Protocol

### Stage 1: Formation of the Alcohol Intermediate

- Reagents: Methylhydrazine, 2,3-dihydrofuran (or equivalent masked dicarbonyl), Ethanol.
- Mechanism: Cyclocondensation.
- Setup: Charge a round-bottom flask with 2,3-dihydrofuran (1.0 eq) and triethyl orthoformate (1.1 eq) with a catalytic amount of Lewis acid (e.g., ) to generate the reactive acetal/aldehyde equivalent in situ.
- Cyclization: Add methylhydrazine (1.0 eq) dropwise at 0°C to control the exotherm.
- Reflux: Heat the mixture to reflux (78°C) in ethanol for 4–6 hours.

- Workup: Concentrate under reduced pressure. The residue is typically a viscous oil. Purify via vacuum distillation or silica gel chromatography (DCM:MeOH gradient) to isolate 2-(1-methyl-1H-pyrazol-4-yl)ethanol.

## Stage 2: Chlorination to Final Product

- Reagents: Thionyl Chloride ( ), Dichloromethane (DCM), DMF (cat.).
- Mechanism: Nucleophilic substitution ( ) via an alkyl chlorosulfite intermediate.
- Dissolution: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under atmosphere.
- Activation: Add catalytic DMF (0.1 eq).
- Addition: Add thionyl chloride (1.2 eq) dropwise at 0°C.
- Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor by TLC (disappearance of the polar alcohol spot).
- Quench: Carefully quench with saturated solution (gas evolution!).
- Extraction: Extract with DCM (3x). Dry organics over .
- Isolation: Concentrate to yield the crude oil. High purity (>98%) can be achieved via Kugelrohr distillation.

## PART 2: APPLICATIONS IN DRUG DISCOVERY

### Kinase Inhibitor Design (The "Linker" Role)

This molecule is a critical "fragment" in Fragment-Based Drug Discovery (FBDD). The pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings, often improving solubility and metabolic stability.

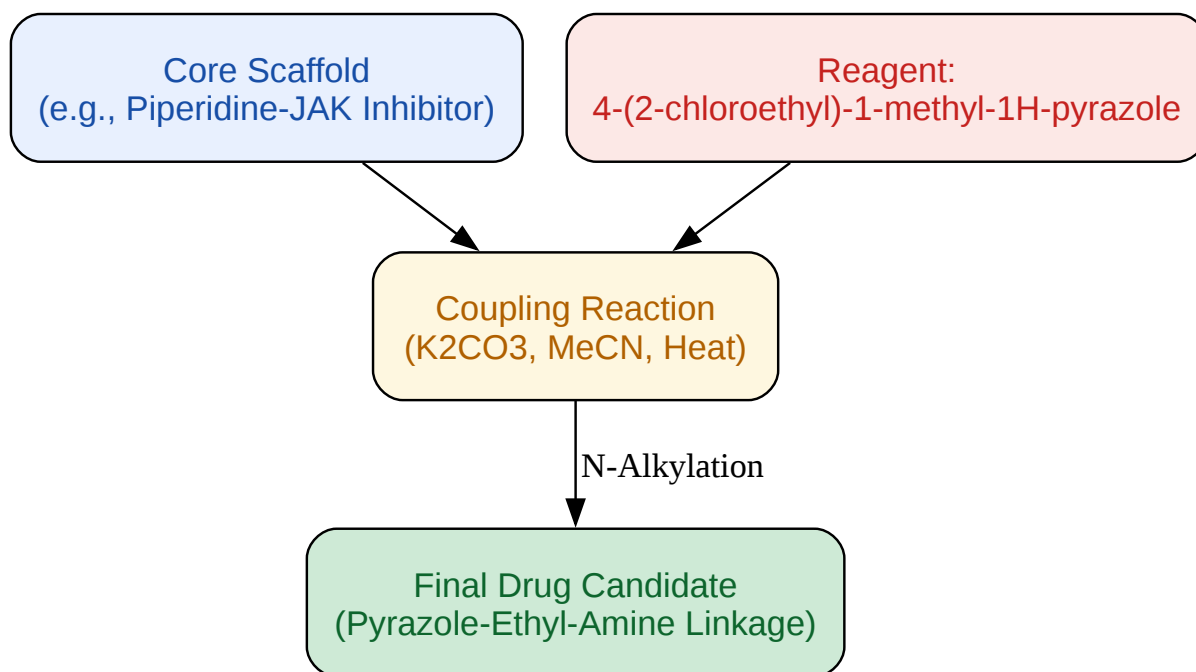
- Target Class: Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK).
- Mechanism: The chloroethyl group reacts with secondary amines (e.g., piperazines, pyrrolidines) on a core scaffold to form a tertiary amine linkage.
- Example Utility: In the optimization of JAK inhibitors, the ethyl-pyrazole moiety extends into the solvent-exposed region of the ATP-binding pocket, improving potency via hydrophobic interactions.

## Experimental Workflow: Nucleophilic Coupling

Researchers use this compound to alkylate nucleophiles.

Protocol for Amine Alkylation:

- Dissolve the secondary amine core (e.g., a piperidine derivative) in Acetonitrile ( ).
- Add Base: Potassium Carbonate ( , 3.0 eq) or Cesium Carbonate ( ) to scavenge HCl.
- Add Electrophile: Add **4-(2-chloroethyl)-1-methyl-1H-pyrazole** (1.1 eq).
- Heat: Reflux at 80°C for 12–24 hours. Sodium Iodide (NaI, 0.1 eq) can be added (Finkelstein condition) to accelerate the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ.



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Figure 2: Workflow for incorporating the pyrazole moiety into a drug scaffold.

## PART 3: ANALYTICAL CHARACTERIZATION

To validate the synthesis, the following spectroscopic data is expected for **4-(2-chloroethyl)-1-methyl-1H-pyrazole**:

Technique	Parameter	Expected Signal / Value	Interpretation
<sup>1</sup> H NMR	δ 7.35 ppm (s, 1H)	Pyrazole C3-H	Aromatic proton adjacent to Nitrogen.
(CDCl <sub>3</sub> , 400 MHz)	δ 7.20 ppm (s, 1H)	Pyrazole C5-H	Aromatic proton.
δ 3.85 ppm (s, 3H)	N-CH <sub>3</sub>	Characteristic N-methyl singlet.	
δ 3.65 ppm (t, 2H)	-CH <sub>2</sub> -CH <sub>2</sub> -Cl	Triplet, deshielded by Chlorine.	
δ 2.95 ppm (t, 2H)	Pyrazole-CH <sub>2</sub> -	Triplet, benzylic-like position.	
<sup>13</sup> C NMR	δ ~138, 128 ppm	Pyrazole C3/C5	Aromatic carbons.
δ ~118 ppm	Pyrazole C4	Quaternary carbon (substituted).	
δ ~44 ppm	-CH <sub>2</sub> -Cl	Alkyl chloride carbon.	
δ ~39 ppm	N-CH <sub>3</sub>	Methyl carbon.	
Mass Spec	m/z	145.05 [M+H] <sup>+</sup>	Positive mode ESI.
Isotope Pattern	3:1 ratio (M:M+2)	Characteristic Chlorine isotope signature ( <sup>35</sup> Cl/ <sup>37</sup> Cl).	

## PART 4: SAFETY & HANDLING

- Hazard Class: Alkylating Agent.
- GHS Classification:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.

- H341: Suspected of causing genetic defects (due to alkylating potential).
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to alcohol over time).

## References

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## Sources

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- [2. 4-\(2-Chloroethyl\)-1-methyl-1H-pyrazole|C6H9ClN2 \[benchchem.com\]](#)
- [3. EnamineStore \[enaminestore.com\]](#)
- [4. 4-\(2-chloroethyl\)-1-methylpyrazole | CAS: 1093881-63-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier \[finetechnology-ind.com\]](#)
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